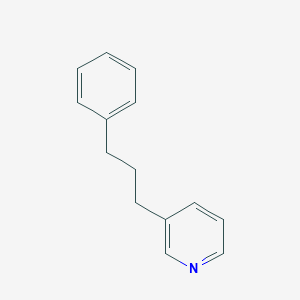

3-(3-Phenylpropyl)pyridine

Description

Significance within Heterocyclic Chemistry

The 3-(3-phenylpropyl)pyridine framework serves as an important structural motif in the synthesis of more complex molecular architectures. Its significance in heterocyclic chemistry is demonstrated through its incorporation into larger, functional molecules and the chemical transformations it can undergo.

One of the key reactions involving the pyridine (B92270) core is its reduction. The catalytic hydrogenation of substituted pyridines is a fundamental method for producing piperidine (B6355638) derivatives, which are crucial intermediates in the synthesis of natural products and pharmaceuticals. asianpubs.org For instance, the hydrogenation of related phenyl-substituted pyridines has been achieved using catalysts like platinum(IV) oxide (PtO2) under hydrogen pressure in an acidic medium to yield the corresponding piperidines. asianpubs.org

The synthesis of molecules containing the this compound unit can be approached through various strategies. One such method involves the construction of the pyridine ring itself with the desired substituent already in place. An example is the Diels-Alder reaction between a vinylallene and tosyl cyanide to produce a highly substituted pyridine derivative, 4-Methyl-3-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline. orgsyn.org This reaction highlights a pathway to create complex heterocyclic systems incorporating the 3-phenylpropyl side chain.

| Compound | Solvent | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 4-Methyl-3-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline | CDCl3 | 7.83 (d, J = 8.3, 2H) | Aromatic Protons (Tosyl group) |

| 7.40–7.13 (m, 7H) | Aromatic Protons (Tosyl and Phenyl groups) | ||

| 3.13–3.04 (m, 2H) | Methylene (B1212753) Protons (Side Chain) |

Interdisciplinary Relevance in Advanced Chemical Sciences

The structural features of this compound lend themselves to applications beyond traditional synthetic chemistry, extending into medicinal chemistry and materials science. The 3-phenylpropyl group, when attached to a pyridine or pyridinium (B92312) core, has been shown to influence the biological activity of the resulting molecule.

In medicinal chemistry, this moiety has been incorporated into novel pyridinium salts to investigate their therapeutic potential. Research has shown that quaternizing a pyridine nitrogen with a 3-phenylpropyl group can lead to compounds with significant antimicrobial activity. mdpi.com Specifically, 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide demonstrated remarkable activity against S. aureus, suggesting that the presence and length of the N-alkyl side chain are crucial for biological function. mdpi.com In a separate study, the 3-phenylpropyl group was used to synthesize hydrazone-containing pyridinium salts that act as cholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. jst.go.jp Compound 3b in that study, 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium bromide, was identified as a potent inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). jst.go.jp

| Compound Class | Target Application | Key Finding | Reference |

|---|---|---|---|

| Hydrazinyl-pyridinium bromides | Antimicrobial | A 3-phenylpropyl side chain on the pyridinium nitrogen increased activity against S. aureus (MIC value of 4 μg/mL). | mdpi.com |

| Hydrazone-pyridinium bromides | Cholinesterase Inhibition | A 1-(3-phenylpropyl)pyridinium derivative showed the best inhibitory activity against both AChE and BuChE enzymes. | jst.go.jp |

In the field of materials science and catalysis, the related isomer 4-(3-phenylpropyl)pyridine (B1219276) has been utilized as a stabilizing ligand for metallic nanoparticles. cnrs.frresearchgate.net It effectively stabilizes ruthenium nanoparticles through the π-interaction of its two aromatic groups with the metal surface. cnrs.fr These stabilized nanoparticles have shown catalytic activity in hydrogenation reactions. cnrs.frresearchgate.net While this specific application uses the 4-isomer, it demonstrates the potential of phenylpropyl-substituted pyridines in general to act as effective ligands in catalysis, where the pyridine group coordinates to the metal center and the phenylpropyl tail influences solubility and stability. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1802-34-2 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-(3-phenylpropyl)pyridine |

InChI |

InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |

InChI Key |

UFTHZMUVGHIONQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CN=CC=C2 |

Other CAS No. |

1802-34-2 |

Synonyms |

3-(3-phenylpropyl)pyridine |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Phenylpropyl Pyridine and Its Analogues

Direct Synthesis Strategies for 3-(3-Phenylpropyl)pyridine

Direct synthetic routes to this compound involve several key chemical transformations, including cross-coupling reactions and alkylations. These methods are crucial for the targeted construction of the molecule.

Cross-Coupling Approaches Utilizing Organometallic Reagents

The synthesis of this compound and its analogues can be achieved through cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. These reactions often employ transition-metal catalysts, such as nickel or palladium, to couple an organometallic compound with an organic halide. rsc.orggoogle.com For instance, the reaction of 3-halopyridines with suitable organometallic reagents is a common strategy. rsc.org

While specific examples detailing the use of organometallic reagents for the direct synthesis of this compound are not extensively documented in the provided results, the general principle is well-established for related structures. For example, nickel-catalyzed cross-coupling reactions have been effectively used for the synthesis of various substituted pyridines. nih.govacs.org These reactions often involve the coupling of an aryl halide with an alkyl halide in the presence of a nickel catalyst and a reducing agent. nih.govacs.org The choice of ligand is critical for the success of these couplings, with different ligands providing varying yields and reaction times. nih.govacs.org

Alkylation Reactions of Pyridine (B92270) with Phenylpropyl Halides

Alkylation reactions provide another direct route to this compound. This involves the reaction of a pyridine derivative with a phenylpropyl halide. Research has shown that pyridinium (B92312) salts can be synthesized by refluxing a pyridine derivative with an alkyl halide in a solvent like ethanol (B145695). mdpi.com Specifically, compounds bearing a 3-phenylpropyl side chain on the nitrogen atom of the pyridinium ring have been synthesized and studied for their antimicrobial activities. mdpi.com

Nickel-Catalyzed Cross-Electrophile Coupling Methods

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the synthesis of compounds like this compound. wisc.edulookchem.com This technique involves the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, and is driven by the reduction of the catalyst. wisc.eduacs.org This approach is advantageous as it often utilizes readily available and stable starting materials. wisc.edu

A specific example is the synthesis of this compound from 3-bromopyridine. wisc.edu The reaction is carried out under reductive electrolysis with LiBr as the electrolyte, resulting in the desired product after purification. wisc.edu The yield for this transformation can be quite high, with reports of up to 93% when using specific ligands. nih.gov The reaction conditions, including the choice of ligand and the use of additives like MgCl2, can be tuned to optimize the formation of the desired product. acs.org

Table 1: Nickel-Catalyzed Cross-Electrophile Coupling for this compound

| Reactants | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Bromopyridine, (3-chloropropyl)benzene | NiI2, Ligand 4 | 19 h | 93% | nih.gov |

| 3-Bromopyridine, (3-chloropropyl)benzene | NiI2, Ligand 5 | 21 h | 65% | nih.gov |

| 3-Bromopyridine | Reductive electrolysis, LiBr | -1.65 V vs Fc/Fc+ | Not specified | wisc.edu |

Synthesis of Positional Isomers and Related Pyridine Derivatives with Phenylpropyl Side Chains

The synthesis of positional isomers of this compound, such as the 2- and 4-isomers, is also of significant interest as these compounds serve as important building blocks in various chemical applications.

Synthetic Routes to 2-(3-Phenylpropyl)pyridine as a Building Block

2-(3-Phenylpropyl)pyridine can be synthesized through nickel-catalyzed cross-electrophile coupling reactions. nih.govacs.org For example, the coupling of 2-chloropyridine (B119429) with (3-bromopropyl)benzene (B42933) using a nickel catalyst and a suitable ligand can yield 2-(3-phenylpropyl)pyridine. nih.govacs.org The choice of ligand has been shown to significantly impact the reaction efficiency, with one particular ligand leading to an 85% yield in 5 hours. nih.govacs.org This compound is described as a colorless liquid and has been identified as a flavoring agent. nih.gov

Table 2: Synthesis of 2-(3-Phenylpropyl)pyridine via Nickel-Catalyzed Cross-Coupling

| Reactants | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyridine, (3-bromopropyl)benzene | NiI2, Ligand 1 | 5 h | 85% | nih.govacs.org |

| 2-Chloropyridine, (3-bromopropyl)benzene | NiI2, Ligand 4 | 18 h | 46% | nih.govacs.org |

| 2-Chloropyridine, (3-bromopropyl)benzene | NiI2, Ligand 5 | 22 h | 50% | nih.govacs.org |

Preparative Methodologies for 4-(3-Phenylpropyl)pyridine (B1219276)

Several methods have been reported for the preparation of 4-(3-phenylpropyl)pyridine. One approach involves the reaction of β-phenylpropionaldehyde, formaldehyde, and ammonia (B1221849) gas under pressure and at elevated temperatures, using triethylamine (B128534) hydrochloride as a catalyst.

Another established method is the nickel-catalyzed cross-electrophile coupling of 4-chloropyridine (B1293800) with an appropriate alkyl halide. nih.govacs.org For instance, using (3-bromopropyl)benzene as the coupling partner with a nickel catalyst and a specific ligand resulted in a 75% yield after 24 hours. acs.org A gram-scale synthesis of 4-(3-phenylpropyl)pyridine has been documented with a high yield of 95%. semanticscholar.org

Additionally, 4-(3-phenylpropyl)pyridine can be synthesized by reacting sodamide with an excess of 4-picoline in xylene, followed by the addition of 1-bromo-2-phenylethane. A different synthesis involves the use of sodamide in xylene with 4-(3-phenylpropyl)pyridine itself, leading to the formation of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. prepchem.com This compound is a colorless to light yellow liquid and is used in the preparation of various catalytic mediums. chemicalbook.com

Table 3: Synthesis of 4-(3-Phenylpropyl)pyridine

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| β-Phenylpropionaldehyde, formaldehyde, ammonia gas | 150 kPa, 20–115°C, Triethylamine hydrochloride | Not specified | |

| 4-Chloropyridine, (3-bromopropyl)benzene | NiI2, Ligand 2, 24 h | 75% | acs.org |

| Not specified | Preparative TLC | 95% | semanticscholar.org |

| 4-(3-Phenylpropyl)pyridine, Sodamide | Reflux in xylene (138°-153°C) | 54.0% (of bipyridyl product based on consumed starting material) | prepchem.com |

Multicomponent and Microwave-Assisted Syntheses of Functionalized Derivatives

The synthesis of functionalized pyridine derivatives, including analogues of this compound, has been significantly advanced by the adoption of multicomponent reactions (MCRs) and microwave-assisted synthesis. These techniques offer considerable advantages in terms of efficiency, reaction time, and yield.

Microwave-assisted MCRs have proven to be a powerful tool for the rapid and efficient construction of complex heterocyclic systems. nih.govbeilstein-journals.org For instance, the synthesis of various polyfunctionalized spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] has been achieved through a three-component microwave-assisted procedure involving isatins, pyrazol-5-amines, and ketonitriles. nih.gov This method benefits from mild reaction conditions and broad functional group tolerance. Similarly, microwave irradiation has been successfully employed in the synthesis of N-alkylated 2-pyridones from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides, leading to significantly improved yields and reduced reaction times compared to conventional heating methods. beilstein-journals.org The synthesis of coumarin-substituted pyridine derivatives has also been expedited through microwave-assisted MCRs, highlighting the versatility of this approach. mdpi.com

The use of microwave irradiation is not limited to MCRs. It has also been effectively applied to other types of reactions for synthesizing pyridine derivatives. For example, a rapid, one-pot, and chromatography-free synthesis of dihydrospiro[indeno[1,2-b]pyridine]-4,3'-indolines was developed using microwave-assisted MCR in an aqueous ethanol medium without a metal catalyst. nih.gov This demonstrates the potential for developing more environmentally benign synthetic protocols.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-component | Isatins, pyrazol-5-amines, ketonitriles | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] | Microwave-assisted, mild conditions, broad functional group tolerance | nih.gov |

| Three-component | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | N-alkylated 2-pyridones | Microwave-assisted, improved yields, reduced reaction time | beilstein-journals.org |

| Multicomponent | Aromatic aldehydes, malononitrile, 3-acetyl coumarin, ammonium (B1175870) acetate | Coumarin substituted pyridine derivatives | Microwave-assisted, improved yields, faster reaction | mdpi.com |

| Multicomponent | Substituted amines, isatins/acenaphthenequinone, malononitrile/acyclic-1,3-diketone, indane-1,3-dione | Dihydrospiro[indeno[1,2-b]pyridine]-4,3'-indolines | Microwave-assisted, aqueous ethanol, catalyst-free | nih.gov |

Advanced Synthetic Transformations Involving the Pyridine Ring and Phenylpropyl Side Chain

Further functionalization and transformation of the this compound scaffold can be achieved through a variety of advanced synthetic methods that target either the pyridine ring or the phenylpropyl side chain. These methods allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Regioselective Lithiation and Subsequent Functionalization of Substituted Pyridines

Regioselective lithiation is a powerful strategy for the targeted functionalization of pyridine rings. The position of lithiation can be controlled by the choice of the lithiating agent and the substituents already present on the pyridine ring. researchgate.net For instance, the lithiation of N-acyl-3-(aminomethyl)pyridine derivatives can be directed to either the ring or the side-chain depending on the lithium reagent used. researchgate.net Using t-BuLi at low temperatures typically results in ring lithiation at the 4-position, while LDA tends to favor side-chain lithiation. researchgate.net

The resulting lithiated pyridines are versatile intermediates that can react with a wide range of electrophiles to introduce new functional groups. znaturforsch.comnih.govrsc.org This approach has been used to synthesize a variety of 4-substituted pyridine derivatives in high yields. researchgate.net Combining lithiation with subsequent transmetalation, for example with zinc chloride, opens up possibilities for cross-coupling reactions, such as the Negishi coupling, to form C-C bonds. znaturforsch.com

| Substrate | Lithiating Agent | Site of Lithiation | Subsequent Reaction | Product | Reference |

| N-acyl-3-(aminomethyl)pyridine derivatives | t-BuLi | Ring (4-position) | Reaction with electrophiles | 4-substituted products | researchgate.net |

| N-acyl-3-(aminomethyl)pyridine derivatives | LDA | Side-chain | - | Side-chain substituted products | researchgate.net |

| 3-Bromopyridine | LDA | 4-position | Transmetalation with ZnCl2 and Negishi coupling | 4-arylated pyridine | znaturforsch.com |

| 3-Chloro-2-ethoxypyridine | n-BuLi | 4-position | Transmetalation and reaction with electrophiles | 2,3,4-trisubstituted pyridines | nih.govrsc.org |

Intramolecular Ring-Closing and Ring-Opening Methodologies

Intramolecular cyclization reactions are valuable for constructing fused heterocyclic systems. In the context of this compound analogues, intramolecular ring-closing reactions can be employed to create novel polycyclic structures. For instance, a method for the synthesis of quindoline (B1213401) derivatives involves an intramolecular ring-closure of 3-N-methylphenylindoles via an iminium salt intermediate. rsc.org This practical approach is characterized by short reaction times and high yields.

Ring-opening reactions of cyclic amines, such as pyrrolidines, can also be synthetically useful. nih.gov Lewis acid and photoredox catalysis can enable the selective cleavage of C-N bonds in unstrained pyrrolidines, generating radical intermediates that can participate in further reactions, including intermolecular additions to form new C-C bonds. nih.gov While not directly involving this compound, these methodologies showcase advanced strategies for modifying saturated nitrogen-containing rings that could be conceptually applied to derivatives.

Free-Radical Cyclization Pathways for Fused Heterocycles

Free-radical cyclization offers a powerful method for the synthesis of fused heterocyclic compounds. acs.orgbeilstein-journals.org This approach is particularly useful for constructing nitrogen-containing rings fused to a pyridine nucleus. For example, 7-azaoxindoles and related structures have been synthesized in good yields from 2,6-dichloropyridines using a key free-radical xanthate-mediated cyclization onto the pyridine ring. acs.org

Another example is the synthesis of derivatives with a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton through the intramolecular free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org This method demonstrates good yields and selectivity, which can be controlled by the choice of halogen substituent on the starting material. beilstein-journals.org These radical cyclization pathways provide access to complex polyheterocycles that may be difficult to obtain through other synthetic routes. beilstein-journals.org

| Starting Material | Key Reaction | Product | Key Features | Reference |

| 2,6-Dichloropyridines | Free-radical xanthate-mediated cyclization | 7-Azaoxindoles, 7-azaindolines, etc. | General and flexible approach to fused pyridine derivatives | acs.org |

| o-Bromophenyl-substituted pyrrolylpyridinium salts | Intramolecular free-radical cyclization with (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives | Good yields, selectivity controlled by halogen choice | beilstein-journals.org |

Spectroscopic Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(3-Phenylpropyl)pyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Analysis: The proton (¹H) NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons on the pyridine (B92270) ring appear at the downfield end of the spectrum due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The phenyl ring protons also resonate in the aromatic region, while the protons of the three-carbon propyl chain appear in the more shielded, upfield region. semanticscholar.org

¹³C NMR Analysis: The carbon-13 (¹³C) NMR spectrum provides information on the number and type of carbon atoms. For this compound, the spectrum shows signals corresponding to the carbons of the pyridine ring, the phenyl ring, and the aliphatic propyl linker. semanticscholar.org The carbons of the pyridine ring are typically found in the range of δ 123-150 ppm, while the phenyl ring carbons appear between δ 125-142 ppm. The aliphatic carbons of the propyl chain are observed at higher field (lower ppm values). semanticscholar.org

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.49 | br | 2H | Pyridine H-2, H-6 |

| 7.51 | dt, J = 7.8, 1.8 Hz | 1H | Pyridine H-4 |

| 7.33-7.30 | m | 2H | Phenyl H |

| 7.24-7.20 | m | 4H | Phenyl H, Pyridine H-5 |

| 2.70-2.66 | m | 4H | -CH₂- (propyl chain) |

| 2.02-1.96 | m | 2H | -CH₂- (propyl chain) |

Data sourced from a 500 MHz spectrometer. semanticscholar.org

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 150.0 | Pyridine C-2/C-6 |

| 147.4 | Pyridine C-2/C-6 |

| 141.7 | Phenyl C (quaternary) |

| 137.4 | Pyridine C-3 (quaternary) |

| 135.8 | Pyridine C-4 |

| 128.4 | Phenyl CH |

| 125.9 | Phenyl CH |

| 123.3 | Pyridine C-5 |

| 35.3 | Propyl CH₂ |

| 32.6 | Propyl CH₂ |

| 32.5 | Propyl CH₂ |

Data sourced from a 125 MHz spectrometer. semanticscholar.org

While 1D NMR provides essential data, 2D NMR techniques are crucial for definitively assigning these signals and confirming the molecule's structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. cam.ac.uk For this compound, a COSY spectrum would show correlations between the adjacent methylene (B1212753) (-CH₂) groups of the propyl chain, confirming their connectivity. It would also show correlations between adjacent protons on the pyridine and phenyl rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). github.io This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at δ ~4.0 ppm would show a cross-peak with the carbon signal it is bonded to, confirming the C-H connectivity. github.ioresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded, providing insights into the molecule's conformation. EXSY is used to study chemical exchange processes. cam.ac.uk For a relatively flexible molecule like this compound, NOESY could reveal spatial proximities between protons on the phenyl ring and the propyl chain, or between the propyl chain and the pyridine ring.

Modern computational chemistry offers powerful tools for validating experimentally determined structures. meilerlab.org Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts. rsc.orguni-bonn.de By creating a 3D model of the this compound molecule, researchers can perform calculations (e.g., using the B3LYP functional) to predict the ¹H and ¹³C chemical shifts. rsc.org These predicted values are then compared with the experimental data. A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment and can help to discriminate between alternative, incorrect structural models. meilerlab.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY-EXSY) for Comprehensive Signal Assignment

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of the molecule's bonds. These techniques provide a characteristic fingerprint of the compound and confirm the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its bonds to vibrate. spectroscopyonline.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different types of vibrations (stretching, bending). For this compound, the FT-IR spectrum would be expected to show several characteristic bands. researchgate.net

Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine and Phenyl Rings) |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂- in propyl chain) |

| ~1600, ~1580, ~1470, ~1430 | C=C and C=N Stretch | Pyridine Ring |

| ~1600, ~1495 | C=C Stretch | Phenyl Ring |

| 1465-1450 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| 750-700 and 900-690 | C-H Bend (Out-of-plane) | Aromatic (Substitution pattern) |

Note: These are approximate ranges and the exact positions can vary. spectroscopyonline.comscialert.netresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating the sample with a laser and analyzing the scattered light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. Non-polar bonds often produce strong Raman signals, while polar bonds give strong IR absorptions. researchgate.net The FT-Raman spectrum of this compound would provide additional structural information, particularly for the carbon skeleton. researchgate.net

Expected Characteristic FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 2960-2850 | C-H Stretch | Aliphatic Chain |

| ~1600 | C=C Stretch | Aromatic Rings (often strong) |

| ~1000 | Ring Breathing Mode | Phenyl Ring (characteristic sharp peak) |

| 1200-800 | C-C Stretch | Propyl Chain |

Note: These are approximate ranges and the exact positions can vary. scialert.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound, confirming its molecular formula, and understanding its fragmentation behavior upon ionization. This technique provides the exact mass of the molecule and offers insights into its structural components through the analysis of fragment ions.

The molecular formula of this compound is C14H15N. nist.gov The nominal molecular weight is approximately 197.28 g/mol , with a more precise exact mass of 197.1204 Da. sielc.comnih.gov Analysis by mass spectrometry confirms this molecular weight. In positive ion mode, the compound is often observed as the protonated molecule, [M+H]+, with a measured mass-to-charge ratio (m/z) of approximately 198.1277. nih.govnih.gov

Electron ionization (EI) mass spectrometry of this compound and its isomers provides characteristic fragmentation patterns that are crucial for structural identification. The fragmentation of the molecular ion (M+) of this compound is influenced by the propyl chain linking the phenyl and pyridine rings.

A common fragmentation pathway involves the benzylic cleavage, which is a favored process due to the stability of the resulting benzyl (B1604629) cation or related structures. The cleavage of the C-C bond between the first and second carbon of the propyl chain (beta to the pyridine ring) results in the formation of a tropylium (B1234903) ion (C7H7+) at m/z 91, a very common and stable fragment in the mass spectra of compounds containing a benzyl group. Another significant fragmentation involves the cleavage of the bond between the second and third carbon of the propyl chain, leading to the formation of a pyridylmethyl cation or a related rearranged ion.

The mass spectrum of the isomeric 4-(3-Phenylpropyl)pyridine (B1219276) shows a prominent molecular ion peak at m/z 197. nih.gov Key fragment ions are observed at m/z 106, 93, and 92. nih.gov The ion at m/z 106 likely corresponds to the styryl cation ([C8H8]+), formed through a rearrangement and cleavage process. The peak at m/z 93 is characteristic of the pyridine ring, potentially representing the aminotropylium ion or a related stable structure. nih.gov

In tandem mass spectrometry (MS/MS) experiments on the [M+H]+ precursor ion of the 2-substituted isomer, 2-(3-Phenylpropyl)pyridine, prominent product ions are observed at m/z 120.0808 and 106.0653. nih.gov The ion at m/z 120 could arise from the loss of a neutral benzene (B151609) molecule from the protonated molecular ion. The ion at m/z 106 is again indicative of a stable fragment containing the pyridine moiety.

The following table summarizes the key mass spectrometric data for isomers of phenylpropylpyridine:

| Compound Name | Precursor Ion (m/z) | Adduct | Key Fragment Ions (m/z) |

| 4-(3-Phenylpropyl)pyridine | 198.1277 | [M+H]+ | 106.065, 93.0574, 107.0729, 105.0698 nih.gov |

| 2-(3-Phenylpropyl)pyridine | 198.1277 | [M+H]+ | 198.1276, 120.0808, 106.0653, 93.0576 nih.gov |

The fragmentation patterns observed in the mass spectra are diagnostic for the phenylpropylpyridine structure. The presence of ions corresponding to the phenyl moiety (e.g., m/z 91) and the pyridinyl moiety, along with fragments resulting from cleavage of the propyl chain, allows for the confident identification of this class of compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications in Chemical Research

DFT calculations are widely employed to investigate the fundamental aspects of molecular systems. For 3-(3-Phenylpropyl)pyridine, these methods offer a molecular-level understanding of its behavior.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity. jyu.fi DFT calculations provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. jyu.finih.gov

Table 1: Calculated Electronic Properties of Pyridine (B92270) Derivatives

| Property | Value |

| HOMO Energy | Varies with substituent |

| LUMO Energy | Varies with substituent |

| Energy Gap (ΔE) | Varies with substituent |

| Dipole Moment (μ) | Varies with substituent |

Note: Specific values for this compound require dedicated calculations, but trends can be inferred from studies on substituted pyridines.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the corresponding functional groups within the this compound molecule. nih.gov The Potential Energy Distribution (PED) analysis, often performed using software like VEDA, helps to quantify the contribution of different internal coordinates to each vibrational mode, providing a more detailed understanding of the molecule's vibrations. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net These maps are invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atom in the pyridine ring is expected to be a region of negative potential, making it a likely site for protonation or interaction with electrophiles. researchgate.net

Theoretical Prediction of Nucleophilicity and Acidity

DFT calculations can be used to predict the nucleophilicity and acidity of molecules. The nucleophilicity of substituted pyridines can be evaluated based on their HOMO energies and other reactivity descriptors. ias.ac.in For this compound, the electron-donating nature of the alkyl substituent would be expected to influence the nucleophilicity of the pyridine nitrogen.

The acidity of the conjugate acid of this compound (the pyridinium (B92312) ion) can also be calculated. mdpi.com The pKa value, a measure of acidity, can be estimated by calculating the free energy change of the deprotonation reaction in a solvent, often modeled using a continuum solvation model like COSMO. mdpi.com

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.orgicm.edu.plepfl.ch It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org While direct experimental KIE studies on this compound are not widely reported, theoretical KIE calculations using DFT can provide valuable insights. For instance, in reactions involving the cleavage of a C-H bond on the propyl chain, substituting hydrogen with deuterium (B1214612) would lead to a primary KIE that can be calculated to support or refute a proposed mechanism. mcmaster.cascribd.com Such studies can help determine whether a particular C-H bond is broken in the rate-determining step of a reaction. icm.edu.pl

Modeling of Non-Covalent Interactions (e.g., C-H···X, C-H···π)

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules like this compound. The presence of two aromatic systems—the electron-rich phenyl ring and the electron-deficient pyridine ring—along with a flexible alkyl chain, allows for a variety of intramolecular and intermolecular non-covalent interactions.

Key interactions include C-H···π stacking, where a C-H bond from the propyl chain or one of the aromatic rings interacts with the π-face of the other ring. Recent studies on a coordination polymer incorporating the isomeric 4-(3-Phenylpropyl)pyridine (B1219276) ligand demonstrated that C–H···π and dispersive interactions between neighboring molecules are crucial for coupling and stabilizing the entire solid framework. researchgate.net While this study focused on the 4-substituted isomer, the principles governing these interactions are directly applicable to this compound. The flexible three-carbon atom bridge is a common structural motif in systems designed to study such weak interactions. ucl.ac.uk

The primary computational methods to model and quantify these weak forces include:

Density Functional Theory (DFT): DFT calculations are used to determine the binding energies associated with non-covalent interactions and to model the geometry of interacting fragments. mdpi.com In studies of related pyridine derivatives, DFT has been used to calculate the formation energies of C–H···O and C–H···π interactions, with energies found to be in the range of -0.9 to -5.6 kcal/mol, highlighting their significance in molecular assembly. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): Bader's theory of AIM is a powerful tool for analyzing the topology of electron density. mdpi.com It identifies bond critical points (BCPs) and bond paths, which provide evidence for specific interactions like hydrogen bonds and C-H···π interactions and characterize their nature as 'closed-shell' or non-covalent. mdpi.comresearchgate.netacs.org

Non-Covalent Interaction (NCI) Plot Index: The NCI plot is a visualization technique based on the electron density and its reduced density gradient (RDG). It helps to identify and characterize non-covalent interactions in real space, with large, green isosurfaces indicating weak, attractive interactions like C-H···π stacking. mdpi.comrsc.org

Hirshfeld Surface Analysis: This method partitions crystal space to define a surface for a molecule. By mapping properties onto this surface and generating 2D fingerprint plots, it provides a quantitative summary of all intermolecular contacts, helping to identify the prevalence of H···H, C···H, and other key interactions. mdpi.comresearchgate.net

| Method | Primary Output | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Interaction energies, optimized geometries | Quantifying the strength of C-H···π and other van der Waals forces. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, bond paths, electron density topology | Characterizing the nature and existence of specific non-covalent bonds. mdpi.comresearchgate.net |

| Non-Covalent Interaction (NCI) Plot | 3D visualization of non-covalent interaction regions | Identifying and visualizing stabilizing C-H···π and steric repulsion regions. mdpi.comrsc.org |

| Hirshfeld Surface Analysis | 2D fingerprint plots, quantification of intermolecular contacts | Summarizing the relative contributions of different contacts to crystal packing. mdpi.comresearchgate.net |

Periodic DFT Algorithms for Solid-State Phenomena (e.g., Spin Transitions)

Periodic Density Functional Theory (DFT) is a computational approach tailored for studying crystalline solids and surfaces by applying periodic boundary conditions, which simulate an infinite lattice. This method is essential for understanding solid-state phenomena where long-range order and intermolecular interactions are critical.

For compounds like this compound, which can act as ligands in coordination polymers, periodic DFT is invaluable for investigating collective properties such as spin transitions (also known as spin crossover, SCO). A study of the coordination polymer Fe[4-(3-Phenylpropyl)pyridine]₂[Fe(CN)₅NO] revealed a thermally-induced spin transition. researchgate.net In this work, the crystal structure was determined experimentally for the high-spin (HS) state. The structure of the low-spin (LS) phase, which occurs at lower temperatures, was then calculated using computational simulation by relaxing the HS structure. researchgate.net This approach, validated against materials where both HS and LS structures are known experimentally, demonstrates the predictive power of periodic DFT for solid-state phenomena. researchgate.net Such spin-polarized DFT calculations are crucial for understanding the electronic and structural changes that accompany the spin transition. researchgate.netacs.org

The choice of computational parameters is vital for accuracy. For instance, calculations may employ the projector-augmented wave (PAW) method with a specific kinetic energy cutoff, restricted to the Γ-point in reciprocal space, to achieve reliable results for the crystal structure. researchgate.net

| Phenomenon | System | Computational Approach | Key Finding |

|---|---|---|---|

| Spin Transition | Fe[4-(3-Phenylpropyl)pyridine]₂[Fe(CN)₅NO] | Periodic DFT calculation | Successfully simulated the Low-Spin (LS) phase structure by relaxing the experimentally determined High-Spin (HS) structure. researchgate.net |

Molecular Mechanics (MM) and Hybrid Computational Approaches

The conformational flexibility of this compound, arising from the rotation around the single bonds of the propyl linker, makes its structural analysis complex. Molecular Mechanics (MM) offers an efficient computational method to explore the vast conformational space of such flexible molecules. numberanalytics.com

MM methods use classical force fields (e.g., MM2, MM3, AMBER, OPLS) to calculate the potential energy of a molecule as a function of its atomic coordinates. mdpi.comschrodinger.com This allows for rapid conformational searches to identify low-energy conformers and to calculate the energy barriers for rotation between them. researchgate.net For a molecule with a flexible three-carbon bridge connecting two rings, like this compound, MM can predict the most stable arrangements, such as anti or gauche conformations, and quantify the steric strain associated with each. ucl.ac.ukupenn.edu

For greater accuracy, especially when studying chemical reactions or excited states where bond breaking/formation or electronic effects are significant, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.comresearchgate.net In a QM/MM approach, the electronically active part of the molecule (e.g., one or both aromatic rings) is treated with a high-level QM method, while the less critical part (e.g., the alkyl chain) is handled by a computationally cheaper MM force field. researchgate.netacs.org This layered approach balances accuracy and computational cost, making it suitable for large or complex systems. mdpi.comresearchgate.net The interaction between the QM and MM regions can be treated with different levels of sophistication, such as mechanical or electrostatic embedding, with the latter providing a more accurate description by allowing the QM region to be polarized by the MM environment. mdpi.comresearchgate.net

| Method | Principle | Primary Application for this compound |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical force fields (e.g., MM3, AMBER) to calculate steric energy. mdpi.comschrodinger.com | Efficiently exploring the conformational landscape to find stable geometries (e.g., anti, gauche). numberanalytics.comupenn.edu |

| Hybrid QM/MM | Combines QM accuracy for a core region with MM speed for the remainder. researchgate.netacs.org | Studying reactions or properties where electronic effects of the aromatic rings are critical, while accounting for the flexibility of the propyl chain. |

Solvation Models and Thermodynamic Predictions (e.g., COSMO-RS for Gibbs Transfer Energies)

The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a powerful and widely used method for predicting the thermodynamic properties of liquids and solutions. zenodo.orgresearchgate.net It uniquely combines quantum chemical calculations with statistical thermodynamics to provide predictions for properties that are often difficult to measure experimentally. researchgate.net

The method first involves a quantum chemical calculation (typically DFT) for an individual molecule placed in a virtual conductor. This generates a screening charge density on the molecule's surface, which is then discretized into segments to create a "σ-profile". This profile is a histogram of charge densities that serves as a detailed descriptor of the molecule's polarity. The thermodynamic properties of the bulk liquid are then calculated using statistical mechanics of the interacting surface segments. zenodo.org

For this compound, COSMO-RS can be used to predict a wide range of thermodynamic data. A key application is the calculation of Gibbs free energies of transfer between two immiscible phases, such as water and an organic solvent. researchgate.netacs.org In fact, the isomer 4-(3-Phenylpropyl)pyridine has been used as the organic solvent phase in experimental and computational studies investigating the Gibbs transfer energies of carboxylate anions. researchgate.net These studies have shown that COSMO-RS can provide a quantitative rationale and predictive tool for these energies, although it was noted that accounting for the water content in the organic phase is crucial for accuracy. zenodo.orgresearchgate.net

| Property | Description | Relevance for this compound |

|---|---|---|

| Gibbs Free Energy of Transfer (ΔGtransfer) | The free energy change when a solute moves from one solvent to another. | Predicts partitioning behavior between immiscible liquids, like water and organic solvents. researchgate.netacs.org |

| Activity Coefficients | A measure of the deviation of a component's chemical potential from an ideal solution. | Essential for accurately modeling vapor-liquid and liquid-liquid equilibria. scm.com |

| Solubility | The maximum concentration of a solute in a solvent at equilibrium. | Predicts how well the compound dissolves in various solvents. scm.com |

| Vapor Pressure / Boiling Point | The pressure exerted by a vapor in equilibrium with its condensed phases at a given temperature. | Fundamental physical properties for purification and processing. scm.com |

Reactivity Profiles and Mechanistic Studies

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally dictates its reactivity towards both electrophiles and nucleophiles.

The pyridine nucleus of 3-(3-phenylpropyl)pyridine exhibits a distinct pattern of reactivity towards substitution reactions, which is a consequence of the nitrogen heteroatom's electron-withdrawing nature.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophilic substitution than benzene (B151609). google.com This deactivation arises from two main factors: the greater electronegativity of the nitrogen atom, which reduces the electron density of the ring, and the protonation of the nitrogen atom in the acidic media typically required for these reactions. google.com The resulting pyridinium (B92312) ion is even more deactivated.

Electrophilic attack, when it does occur, preferentially happens at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is disfavored as it leads to an unstable intermediate where the positive charge is placed on the electronegative nitrogen atom. rug.nl In this compound, the 3-position is already occupied by the phenylpropyl group. Therefore, electrophilic substitution is directed to the other available positions, primarily the 5-position (meta to the existing substituent) and to a lesser extent, the 2- and 6-positions, though this requires harsh reaction conditions. wikipedia.orgevitachem.com For instance, nitration can be achieved using reagents like dinitrogen pentoxide to yield 3-nitropyridine (B142982) derivatives. nih.govresearchgate.net Halogenation at the 3-position of a pyridine ring is particularly challenging and may require specialized strategies, such as a ring-opening/closing sequence involving Zincke imines. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the pyridine ring is highly susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions. google.comuab.cat This enhanced reactivity is due to the electron-deficient nature of these positions and the ability of the nitrogen atom to stabilize the negative charge in the anionic intermediate (a Meisenheimer-like complex). nih.gov When a nucleophile attacks the 2- or 4-position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. nih.gov

For this compound, nucleophilic attack will favor the 2- and 6-positions. The 4-position is also activated, but the 2- and 6-positions are generally more electron-deficient. google.com The reaction of 3-alkylpyridines with strong nucleophiles like phenyllithium (B1222949) has been shown to result in substitution at the 2-position.

Table 1: Regioselectivity of Substitution on the Pyridine Ring of this compound

| Reaction Type | Preferred Positions | Reactivity Relative to Benzene | Rationale |

| Electrophilic Substitution | 5-position | Deactivated | The nitrogen atom deactivates the ring. Attack at the 3- and 5-positions avoids placing a positive charge on the nitrogen in the reaction intermediate. rug.nlevitachem.com |

| Nucleophilic Substitution | 2- and 6-positions | Activated | The nitrogen atom withdraws electron density, making these positions electrophilic. The anionic intermediate is stabilized by resonance involving nitrogen. google.comnih.gov |

The intrinsic reactivity of the pyridine ring can be strategically modified by converting the pyridine nitrogen to a pyridine N-oxide. This transformation provides a powerful tool for altering the regioselectivity of substitution reactions.

The oxidation of this compound, typically with a peroxy acid like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, yields this compound N-oxide. google.comiucr.orgkab.ac.ug This N-oxide functionality significantly alters the electronic properties of the ring. The oxygen atom is a strong π-donor, capable of donating electron density back into the ring, while also being a σ-acceptor.

This dual nature makes the resulting this compound N-oxide more reactive towards both electrophiles and nucleophiles compared to the parent pyridine. google.comkab.ac.ug

Electrophilic Substitution: The donation of electron density from the N-oxide oxygen activates the 2- and especially the 4-positions towards electrophilic attack. google.comkab.ac.ug This allows for reactions like nitration and halogenation to occur under milder conditions and with high regioselectivity at the 4-position.

Nucleophilic Substitution: The N-oxide group also enhances the reactivity towards nucleophiles at the 2- and 6-positions. mdpi.com

A key advantage of this strategy is that the N-oxide group can be readily removed after the desired substitution has been performed. Deoxygenation can be achieved using various reducing agents, such as phosphorus trichloride (B1173362) (PCl₃), to restore the pyridine ring. google.com This method provides a synthetically valuable route to access substituted pyridines that are difficult to prepare directly. kab.ac.ug

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Nucleus

Phenylpropyl Side Chain Reactivity

The three-carbon alkyl chain connecting the phenyl and pyridine rings also possesses reactive sites, primarily the C-H bonds, which can participate in various transformations.

The term "benzylic" can refer to two positions in the side chain: the C-H bonds adjacent to the pyridine ring (heterobenzylic) and those adjacent to the phenyl ring. The acidity of these protons is a key factor in their potential for functionalization via carbanion intermediates.

The pKa of hydrogens on a carbon adjacent to a pyridine ring is influenced by the position of the alkyl group. For 2- and 4-alkylpyridines, the corresponding carbanion is stabilized by resonance involving the nitrogen atom. However, for 3-alkylpyridines like this compound, this resonance stabilization is not possible, making the heterobenzylic protons at the C-1 position of the propyl chain significantly less acidic and functionalization more challenging. chempedia.infogoogle.commasterorganicchemistry.com

Despite the lower acidity, deprotonation of 3-alkylpyridines has been achieved. Prototropic reactions of 3-methylpyridine (B133936) (3-picoline) using strong bases like sodium amide have been reported, allowing for subsequent alkylation. rsc.org Another synthetic strategy involves the use of a sulfone group to activate the benzylic position. A pyridyl sulfone intermediate can be deprotonated with a base like sodium hydride to generate a carbanion, which can then be used in alkylation reactions. organic-chemistry.orgwikipedia.org

The benzylic protons adjacent to the phenyl ring (at the C-3 position of the propyl chain) have acidity comparable to those in toluene (B28343) (pKa ≈ 41), making them generally unreactive under typical basic conditions. researchgate.net

Given the challenges of carbanion formation, alternative methods have been developed to functionalize the alkyl chain. A notable strategy is radical C-H functionalization.

Photochemically promoted radical chain reactions have been successfully employed for the chlorination of the non-resonant heterobenzylic C(sp³)–H bonds in 3-alkylpyridines. chempedia.infogoogle.com This method allows for the selective installation of a chlorine atom at the C-1 position of the propyl chain. The resulting heterobenzylic chloride is a versatile intermediate that can subsequently participate in nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups. prepchem.com

Table 2: Reactivity of C-H Bonds on the Phenylpropyl Side Chain

| Position on Propyl Chain | Common Name | Reactivity / Functionalization Method | Notes |

| C-1 | Heterobenzylic | Radical Chlorination | Deprotonation is difficult due to lack of resonance stabilization. Radical methods provide a key entry point for functionalization. chempedia.infogoogle.com |

| C-2 | Methylene (B1212753) | Generally Unreactive | Lacks activation from either aromatic ring. |

| C-3 | Benzylic | Generally Unreactive | Acidity is low (pKa ≈ 41), similar to toluene. researchgate.net |

Acidity of Benzylic Hydrogens and Carbanion Chemistry

Cyclization and Rearrangement Mechanisms

The structure of this compound, with two aromatic rings connected by a flexible three-carbon linker, makes it a candidate for intramolecular cyclization reactions to form new polycyclic systems. Such reactions typically require activation of either the side chain or one of the aromatic rings.

Several classical organic reactions could be adapted for the cyclization of derivatives of this compound:

Friedel-Crafts Type Cyclizations: An intramolecular Friedel-Crafts reaction is a plausible route to form a new six-membered ring. masterorganicchemistry.com This can occur in two ways:

Acylation/Alkylation onto the Phenyl Ring: If the pyridine ring is activated (e.g., as an N-oxide) and a suitable leaving group is installed on the propyl chain, an intramolecular alkylation could form a tetralin-fused pyridine system.

Acylation/Alkylation onto the Pyridine Ring: More commonly, activation of the propyl chain (e.g., by converting the terminal phenyl group to a carboxylic acid and then an acyl chloride) could lead to an intramolecular acylation onto an activated position of the pyridine ring (e.g., C-2 or C-4, possibly facilitated by N-oxide formation). This would lead to the formation of a benzo[f]quinoline (B1222042) ring system. researchgate.netnih.gov

Bischler-Napieralski and Pictet-Spengler Reactions: These reactions are powerful methods for synthesizing isoquinoline (B145761) and tetrahydroisoquinoline ring systems, respectively. wikipedia.orgwikipedia.org To utilize these pathways, this compound would first need to be converted into a suitable precursor. For a Bischler-Napieralski reaction, the phenyl ring would need to be functionalized with an aminoethyl group, followed by acylation and cyclization onto the phenyl ring. organic-chemistry.orgwikipedia.org For a Pictet-Spengler reaction, a β-arylethylamine derivative would react with an aldehyde or ketone to induce cyclization. wikipedia.orgjk-sci.com

Formation of Fused Skeletons: The cyclization of related structures can lead to complex polycyclic alkaloids. For example, the synthesis of octahydrophenanthridine, a core structural motif in various natural products, involves the formation of a fused, saturated six-membered ring. nih.govmdpi.com While direct cyclization of this compound to this skeleton is not straightforward, it illustrates the potential for forming complex fused systems from precursors containing linked aromatic and non-aromatic rings.

Carbocation or radical rearrangements are also possible. If a reactive intermediate such as a carbocation is generated on the alkyl chain (for instance, during an attempted electrophilic addition to a double bond if the chain were unsaturated), it could undergo a 1,2-hydride or alkyl shift before cyclization, potentially leading to rearranged products.

Investigation of Reaction Intermediates and Transition State Analysis

The investigation of reaction intermediates and transition states for reactions involving this compound provides crucial insights into its chemical behavior. Direct detection of these transient species is often challenging, thus their nature is frequently inferred from a combination of computational modeling, kinetic studies, and analysis of product distributions under various reaction conditions.

Computational Studies on the 3-Phenylpropyl Radical

A significant aspect of the reactivity of the this compound is dictated by the behavior of its constituent parts. Computational studies, particularly using Density Functional Theory (DFT), have been employed to understand the chemistry of the 3-phenylpropyl radical, which can be considered a core component of the molecule. These studies reveal the relative importance of key reaction pathways available to such species, namely fragmentation and cyclization. nih.gov

A study performed using DFT and G3-type composite calculations on a series of substituted 3-phenylpropyl radicals determined that cyclization is generally a more favorable pathway than fragmentation. nih.gov Exceptions occur primarily when fragmentation leads to the formation of highly stabilized benzylic species. The research quantified the energetic barriers for these competing reactions, finding that the stability of the reactant radical and steric factors are the primary determinants of the activation enthalpies. nih.gov Polarity effects in the transition state were found to be of lesser importance.

Table 1: Calculated Enthalpies of Activation (ΔH‡) for Competing Reactions of 3-Phenylpropyl Radicals Data sourced from computational studies on substituted 3-phenylpropyl radicals, providing a model for the reactivity of the alkylphenyl portion of this compound. nih.gov

| Reaction Type | Substituent on Phenyl Ring | ΔH‡ (kcal/mol) |

| Cyclization | Unsubstituted | 10.5 |

| Fragmentation | Unsubstituted | 25.0 |

| Cyclization | 4-Methoxy | 10.8 |

| Fragmentation | 4-Methoxy | 26.2 |

| Cyclization | 4-Cyano | 10.2 |

| Fragmentation | 4-Cyano | 24.1 |

Note: The data illustrates that for the core 3-phenylpropyl radical structure, the energy barrier for cyclization is significantly lower than for fragmentation, indicating it is the kinetically preferred path. nih.gov

Mechanistic Insights from Synthetic Reactions

The Chichibabin amination reaction of this compound provides experimental evidence for the influence of reaction conditions on mechanistic pathways and transition states. In this reaction, amination of the pyridine ring can occur at the C2 or C6 positions. It has been demonstrated that the ratio of the resulting isomers, 2-amino-5-(3-phenylpropyl)pyridine and 2-amino-3-(3-phenylpropyl)pyridine, is highly dependent on the reaction pressure. google.com

When the amination is conducted in refluxing xylene at atmospheric pressure, the reaction favors the formation of the 2,3-isomer. google.com However, when the reaction is run under elevated pressure, the selectivity is reversed, yielding the 2,5-isomer as the major product. google.com This shift suggests that pressure influences the stability of the different transition states leading to the isomeric products. The formation of the different isomers likely proceeds through distinct intermediates, whose relative energies are altered by the change in reaction conditions.

Table 2: Isomer Distribution in the Amination of this compound Data based on patent literature describing the Chichibabin reaction. google.com

| Reaction Condition | 2-amino-5-(3-phenylpropyl)pyridine : 2-amino-3-(3-phenylpropyl)pyridine Ratio |

| Refluxing xylene, atmospheric pressure | 1 : 3.1 |

| Toluene, elevated pressure (215 psi N₂ + 45 psi NH₃) | 5.9 : 1 |

While detailed transition state analyses for many reactions involving this compound are not extensively documented in the literature, mechanistic studies on analogous systems are common. For instance, investigations into the C-H activation of other substituted pyridines often employ DFT calculations to map potential energy surfaces, identify transition state structures, and calculate activation free energies for competing pathways, such as those leading to different regioisomers. rsc.org These computational approaches, combined with experimental kinetic isotope effect (KIE) studies, help to determine the rate-determining steps and elucidate the full catalytic cycle. rsc.orgacs.org Such methodologies provide a framework for understanding the complex reactivity of substituted pyridines like this compound, even when direct experimental data on their transient species is unavailable.

Coordination Chemistry and Ligand Design

3-(3-Phenylpropyl)pyridine as a Ligand in Transition Metal Complexes

The this compound ligand, and more frequently its studied 4-isomer, acts as a monodentate N-donor ligand. Its character is defined by the basicity of the pyridine (B92270) nitrogen and the steric hindrance provided by the bulky phenylpropyl substituent. Research indicates that pyridines with such substituents are considered weaker N-donor co-ligands compared to others like 4-(dimethylamino)pyridine. This "weaker" donor nature plays a crucial role in directing the assembly of coordination polymers, often favoring the formation of extended chain structures over discrete molecular complexes.

The synthesis of coordination compounds involving the 4-(3-phenylpropyl)pyridine (B1219276) (ppp) ligand typically involves the reaction of a transition metal salt with the ligand in a suitable solvent. For instance, new cobalt(II) thiocyanato complexes have been prepared by reacting Co(NCS)₂ with 4-(3-phenylpropyl)pyridine. These reactions can yield different products depending on the stoichiometry and reaction conditions. Similarly, manganese(II) thiocyanato complexes with compositions such as M(NCS)₂(ppp)₄, M(NCS)₂(ppp)₂(H₂O)₂, and [M(NCS)₂(ppp)₂]n (where M=Mn) have been synthesized through the reaction of metal salts with 4-(3-phenylpropyl)pyridine.

The architecture of the pyridyl-phenylpropyl ligand significantly dictates the final structure and properties of the metal complex. The steric bulk of the phenylpropyl group and the ligand's electronic donor strength are key factors.

In the case of Co(NCS)₂ complexes, the use of weaker N-donor ligands like 4-(3-phenylpropyl)pyridine promotes the formation of one-dimensional chains with the formula [Co(NCS)₂(4-ppp)₂]n. In these structures, the Co(II) ions are linked by pairs of μ-1,3-bridging thiocyanato anions. In contrast, stronger N-donor ligands tend to favor the formation of discrete, tetrahedrally coordinated complexes.

The nature of the non-bridging ligand can also have a profound effect on the magnetic properties of the complex. In a series of ladder-like copper(II) coordination polymers with double end-on azide (B81097) bridges, the use of 4-(3-phenylpropyl)pyridine as a non-bridging ligand resulted in strong ferromagnetic coupling within the dimeric units of the ladder. This study highlighted that while the bridging structures were geometrically similar across different complexes, the choice of the non-bridging terminal ligand could dramatically alter the sign and strength of the magnetic exchange interaction.

Synthesis and Characterization of Coordination Compounds

Specific Metal Complex Systems Involving Pyridyl-Phenylpropyl Ligands

Research into thiocyanato complexes with 4-(3-phenylpropyl)pyridine (ppp) has revealed a rich variety of structural motifs. For cobalt(II), three distinct compounds have been synthesized and characterized: Co(NCS)₂(ppp)₄ (a discrete complex), Co(NCS)₂(ppp)₄(H₂O)₂ (a discrete aquated complex), and [Co(NCS)₂(ppp)₂]n (a coordination polymer).

The discrete complexes feature Co(II) centers coordinated by four 4-(3-phenylpropyl)pyridine ligands and two terminal N-bonded thiocyanato anions, resulting in an octahedral geometry. The coordination polymer, [Co(NCS)₂(ppp)₂]n, consists of Co(II) centers linked into chains by pairs of bridging thiocyanate (B1210189) anions. This polymeric compound exhibits interesting magnetic behavior, with studies revealing ferromagnetic interactions between the Co(II) ions along the chains, leading to a ferromagnetic transition at a low temperature of 3.3 K.

Similar families of compounds have been prepared for manganese(II), yielding compositions like Mn(NCS)₂(ppp)₄, Mn(NCS)₂(ppp)₂(H₂O)₂, and the polymeric chain [Mn(NCS)₂(ppp)₂]n. This demonstrates that the 4-(3-phenylpropyl)pyridine ligand can be used systematically to build analogous series of complexes with different first-row transition metals.

Table 1: Selected Cobalt(II) and Manganese(II) Complexes with 4-(3-Phenylpropyl)pyridine (ppp)

| Compound Formula | Metal Ion | Structural Type | Key Features |

|---|---|---|---|

| Co(NCS)₂(ppp)₄ | Co(II) | Discrete Mononuclear Complex | Octahedral geometry with terminal NCS⁻ ligands. |

| Co(NCS)₂(ppp)₄(H₂O)₂ | Co(II) | Discrete Mononuclear Complex | Octahedral geometry with coordinated water molecules. |

Gold(III) and Iridium(III) Complexes with Related Pyridyl Ligands

Magnetic Properties of Coordination Polymers and Discrete Complexes

Following a comprehensive review of scientific literature, no research findings or data were identified for the magnetic properties of coordination polymers or discrete complexes involving the specific ligand This compound . The available body of work in this area focuses exclusively on the isomeric ligand, 4-(3-Phenylpropyl)pyridine. As per the strict adherence to the specified compound, no content can be generated for this section.

Catalytic Applications and Electrocatalysis

Role in Asymmetric Catalysis

In the field of asymmetric catalysis, particularly in the Jacobsen-Katsuki epoxidation, pyridine (B92270) N-oxides are known to play a significant role as axial ligands. Research has specifically highlighted the utility of 4-(3-Phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO or 4-PPPyNO) in manganese-salen catalyzed asymmetric epoxidation of olefins like indene (B144670). scispace.comnih.govnih.govlookchem.comsigmaaldrich.com

The addition of 4-(3-phenylpropyl)pyridine N-oxide to the catalytic system has demonstrated multiple beneficial effects. nih.gov It serves as an axial ligand that coordinates to the manganese center of the salen complex. nih.govdatapdf.com This coordination provides a more active and stable catalytic medium. scispace.comresearchgate.net Studies have shown that P(3)NO increases the rate of the epoxidation reaction significantly without negatively impacting the enantioselectivity. nih.gov For the epoxidation of indene using Jacobsen's chiral manganese salen complex and sodium hypochlorite (B82951) (NaOCl) as the oxidant, the use of P(3)NO as an axial ligand resulted in indene oxide yields of 90% with 85-88% enantiomeric excess (ee). nih.gov

The role of the axial ligand is multifaceted. Mechanistic studies indicate that it not only stabilizes the catalyst, presumably through ligation, but also enhances the reaction rate by facilitating the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase into the organic layer where the reaction occurs. nih.gov This dual function allows for a reduction in the required catalyst loading to less than 1 mol%. nih.gov The turnover-limiting step, the oxidation of the manganese catalyst, is shifted from the interface to the organic phase in the presence of the ligand. nih.gov The effectiveness of various pyridine N-oxides as axial bases has been studied, with 4-(3-phenylpropyl)pyridine N-oxide being a key example investigated for its ability to stabilize the catalytically active metal-oxo species. iitm.ac.in

Table 1: Effects of 4-(3-Phenylpropyl)pyridine N-oxide in Mn-Salen Catalyzed Epoxidation of Indene

| Parameter | Observation | Citation |

| Role of Ligand | Acts as an axial ligand, stabilizing the Mn-salen catalyst. | scispace.comnih.gov |

| Reaction Rate | Increases the rate of epoxidation. | nih.gov |

| Enantioselectivity | Does not negatively affect enantioselectivity. | nih.gov |

| Product Yield | Achieves up to 90% yield for indene oxide. | nih.gov |

| Catalyst Loading | Allows for reduction in catalyst loading to <1 mol%. | nih.gov |

| Mechanism | Facilitates transport of HOCl oxidant to the organic phase. | nih.gov |

Electrocatalytic Systems and Electrochemical Interfaces

The compound 4-(3-Phenylpropyl)pyridine (PPP) serves as a crucial component in the study of electrochemical processes at liquid-liquid interfaces. Due to its properties as a water-immiscible organic solvent, it is used to create the organic phase in three-phase boundary (electrode | organic liquid | aqueous electrolyte) systems. rsc.org These systems are instrumental in investigating electrochemically driven ion transfer processes, which are fundamental to understanding biological membrane transport and developing new sensors. rsc.org

In these setups, microdroplets of 4-(3-phenylpropyl)pyridine containing a redox-active metal complex, such as manganese tetraphenylporphyrin (B126558) (MnTPP), are immobilized on an electrode surface and immersed in an aqueous electrolyte. researchgate.net The redox change (e.g., Mn(III)/Mn(II) transition) within the organic droplet, controlled by the electrode potential, is coupled with the transfer of ions from the aqueous phase into the organic phase to maintain charge neutrality. researchgate.net This allows for the detailed study of the thermodynamics and kinetics of anion transfer across the liquid-liquid boundary.

Research has employed cyclic voltammetry and spectroelectrochemistry to probe these systems, revealing how the transfer of different anions (e.g., perchlorate, chloride, fluoride) is driven by the MnTPP redox process in the 4-(3-phenylpropyl)pyridine phase. researchgate.net The stability of these interfaces can be enhanced by using conductive carbon nanoparticles or by gelling the organic phase with polymers, which facilitates the study of concomitant electron and ion transfer. rsc.org

Table 2: Systems Utilizing 4-(3-Phenylpropyl)pyridine (PPP) for Interfacial Ion Transfer Studies

| System Components | Phenomenon Studied | Citation |

| PPP microdroplets with Rhodamine B on a graphite (B72142) electrode | Photo-induced and dark redox reactions involving electron and proton transfer. | science24.com |

| PPP microdroplets with MnTPP on an electrode | Electrochemically driven transfer of various anions (e.g., ClO₄⁻, Cl⁻, F⁻) across the liquid-liquid interface. | researchgate.net |

| PPP dispersed in aqueous electrolyte, stabilized by carbon nanoparticles | Enhanced electron and ion transfer at an extended three-phase boundary. | rsc.org |

Recent advancements in photovoltaic technology have identified 4-(3-Phenylpropyl)pyridine as a compound of interest for use in dye-sensitized solar cells (DSSCs). nih.gov Specifically, it has been explored in the fabrication of efficient, platinum-free counter electrodes. The counter electrode is a critical component in a DSSC, responsible for collecting electrons and catalyzing the reduction of the redox mediator in the electrolyte, thereby completing the circuit. rsc.org

In one study, nanoporous layers of poly(3,4-propylenedioxythiophene) (PProDOT) were synthesized via electric-field-assisted growth, using hydrophobic ionic liquids as the medium. nih.gov The research, which lists (4-(3-phenylpropyl)pyridine) under its MeSH (Medical Subject Headings) terms related to the chemical substances involved, demonstrated that the resulting DSSCs were highly efficient. nih.gov The properties of the counter electrodes, and consequently the solar cell performance, were influenced by the choice of ionic liquid used during synthesis. The use of such materials allows for the development of cost-effective, stable, and flexible alternatives to traditional platinum-based counter electrodes. nih.gov

Metal Complex-Mediated Electron and Ion Transfer Processes at Liquid-Liquid Interfaces

General Catalytic Roles in Organic Transformations

Both 3-(3-Phenylpropyl)pyridine and its 4-isomer are involved in various catalytic organic transformations, either as products of catalytic synthesis or as ligands that influence catalytic activity.

This compound has been synthesized in high yields (up to 93-94%) through nickel-catalyzed cross-electrophile coupling reactions. acs.orgsemanticscholar.org These methods involve the coupling of a pyridine electrophile, such as 3-bromopyridine, with an alkyl electrophile. acs.orgwisc.edu

4-(3-Phenylpropyl)pyridine has been utilized as a ligand in several catalytic systems. It has been shown to stabilize ruthenium nanoparticles, where it coordinates to the metal surface through a bidentate π-interaction of its two aromatic rings. cnrs.fr These stabilized nanoparticles have been studied for their catalytic activity in hydrogenation reactions. cnrs.fr The compound has also been reported to participate in conjugate addition reactions. thieme-connect.com Furthermore, palladium-catalyzed dehydrogenative aromatization of 3-phenylpropyl ketones can lead to various substituted aromatic compounds. researchgate.net

Polymer Science and Advanced Materials Applications

Integration into Polymer Formulations for Enhanced Material Properties

While the direct integration of 3-(3-phenylpropyl)pyridine into polymer backbones to enhance bulk properties like mechanical strength or thermal stability is not extensively documented, its derivatives have been synthesized for specialized roles in polymer synthesis.

A notable application involves a salt derived from its isomer, N-methoxy-4-(3-phenylpropyl)pyridinium tetrafluoroborate (B81430), which has been synthesized and employed as a co-initiator in two-component photoinitiating systems. rsc.org These systems are designed for the rapid, light-activated curing (radical polymerization) of (meth)acrylate-based compositions. rsc.org In this context, the pyridinium (B92312) salt works in conjunction with a photosensitizer dye. The dye absorbs UV-Vis light, and the resulting excited state interacts with the pyridinium salt to generate radicals that initiate the polymerization of the methacrylate (B99206) monomers. rsc.org The efficiency of this process is critical for applications requiring fast curing under low-intensity light.

The kinetic parameters of such a polymerization process, highlighting the role of the pyridinium co-initiator, can be summarized as follows:

| Photoinitiating System | Monomer | Rate of Polymerization (Rp) | Final Monomer Conversion (FC) |

|---|---|---|---|

| Squaraine Dye (SQN1) + N-methoxy-4-(3-phenylpropyl)pyridinium tetrafluoroborate (NO1) | (Meth)acrylate | Data not specified in abstract | Data not specified in abstract |

| Squaraine Dye (SQN2) + N-methoxy-4-(3-phenylpropyl)pyridinium tetrafluoroborate (NO1) | (Meth)acrylate | Data not specified in abstract | Data not specified in abstract |

The activity of these bimolecular photoinitiators was studied, and while specific values for Rp and FC were not detailed in the abstract, the systems were described as "highly active". rsc.org

Role in Organogel Systems and Interface Stabilization

Organogels are semisolid systems where an organic liquid is immobilized within a three-dimensional network. mdpi.comresearchgate.net The stability and functionality of these gels are crucial for their application in areas like electrochemistry and drug delivery. mdpi.com In this domain, 4-(3-Phenylpropyl)pyridine (B1219276) (PPP) has demonstrated significant utility, particularly when combined with Polymers of Intrinsic Microporosity (PIMs).

Research has shown that a hydrophobic polymer, specifically PIM-EA-TB, can be used to stabilize an organogel/aqueous electrolyte phase boundary where the organogel's organic phase is water-insoluble 4-(3-phenylpropyl)pyridine. escholarship.orgmdpi.com This system creates a mechanically stable liquid-liquid interface, which is essential for various electrochemical processes. thegoodscentscompany.com The PIM acts as a scaffold, immobilizing the PPP phase onto an electrode surface, such as glassy carbon or indium tin oxide (ITO). escholarship.orgmdpi.comCurrent time information in Bangalore, IN.

Within this stabilized organogel, electrocatalytic metal complexes like tetraphenylporphyrinato-Mn(III/II) (MnTPP) and phthalocyanato-Mn(III/II) (MnPc) can be dissolved. escholarship.orgthegoodscentscompany.com The PPP serves as a suitable medium for these water-insoluble complexes, allowing for the investigation of electron transfer processes coupled with ion transfer across the liquid-liquid interface. thegoodscentscompany.comCurrent time information in Bangalore, IN. This stabilization is crucial for developing sensors and understanding complex electrochemical reactions. escholarship.orgmdpi.com

Contribution to the Development of Functional Materials

Beyond its role in gels, 4-(3-phenylpropyl)pyridine acts as a key building block in the synthesis of novel functional materials, specifically coordination polymers. These materials are of great interest due to their unique magnetic, electronic, and structural properties.